4-Phenylphenol
Overview
Description
4-Phenylphenol, also known as biphenyl-4-ol or 4-hydroxybiphenyl, is an organic compound with the chemical formula C12H10O. It is a phenol analog of biphenyl and appears as a white, scaly solid with a phenol-like odor. This compound is slightly soluble in water but easily dissolves in organic solvents such as ethanol, ether, and alkaline solutions .
Mechanism of Action
Target of Action
4-Phenylphenol primarily targets the Estrogen Receptor (ER) alpha and acts as an agonist . It also acts as an antagonist for the Androgen Receptor (AR) . These receptors play crucial roles in the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets (ER alpha and AR) by binding to these receptors. This binding can either activate (in the case of ER alpha) or inhibit (in the case of AR) the receptors, leading to changes in the transcription of specific genes . This can result in various cellular responses, depending on the specific genes affected.
Pharmacokinetics
Its chemical properties, such as its molecular weight (170211 g/mol) and melting point (164-165 °C), suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with ER alpha and AR. By acting as an agonist for ER alpha, it can promote cell proliferation and inhibit apoptosis . On the other hand, its antagonistic action on AR can suppress the expression of androgen-responsive genes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its synthesis via the Suzuki reaction is performed in an aqueous medium, suggesting that it is stable in water . Additionally, its flammability and difficulty to ignite suggest that it is stable under normal conditions . .
Biochemical Analysis
Biochemical Properties
4-Phenylphenol can be obtained from the Suzuki coupling of phenylboronic acid with 4-iodophenol in the presence of 10% palladium on carbon and potassium carbonate . It is a flammable, difficult to ignite, white, scaly solid with a phenol-like odor that is very slightly soluble in water .
Cellular Effects
This compound has been found to have effects on various types of cells. It is known to be an estrogen receptor (ER) alpha agonist, and an antagonist for the androgen receptor (AR) . It is also a weak inhibitor of expression under the control of the progesterone receptor (PR) . These interactions suggest that this compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylphenol can be synthesized through the Suzuki coupling reaction. This involves the reaction of phenylboronic acid with 4-iodophenol in the presence of 10% palladium on carbon and potassium carbonate. The reaction is carried out in an aqueous medium and requires refluxing for about 30 minutes .
Industrial Production Methods: Industrial production of this compound often involves the separation of byproducts from phenol production by the sulfonation method. The residue containing this compound and ortho-phenylphenol is heated and distilled under vacuum. The different solubilities of ortho- and para-phenylphenol in trichloroethylene are then used for separation .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form biphenyl derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed:
Oxidation: Quinones.
Reduction: Biphenyl derivatives.
Substitution: Nitro- and halogen-substituted biphenyls.
Scientific Research Applications
4-Phenylphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Phenylphenol can be compared with other phenolic compounds such as:
Phenol (C6H5OH): Unlike this compound, phenol is more soluble in water and has a simpler structure.
4-Hexylresorcinol (C12H18O2): This compound is more potent as a germicide and has fewer side effects compared to phenol.
4-Hydroxybiphenyl (C12H10O): This is another name for this compound, highlighting its structural similarity to biphenyl.
The uniqueness of this compound lies in its specific applications in organic synthesis, its role as an inhibitor of deoxyribonuclease I, and its structural similarity to certain pharmaceutical compounds .
Properties
IUPAC Name |
4-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFYQXJAXKLAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28826-57-5 | |
Record name | [1,1′-Biphenyl]-4-ol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28826-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7021152 | |
Record name | 4-Phenylphenol | |
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Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white solid; [Hawley] Light tan powder or flakes; [MSDSonline] | |
Record name | 4-Hydroxybiphenyl | |
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Boiling Point |
305-308 °C | |
Record name | 4-HYDROXYBIPHENYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
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Flash Point |
165.5 °C, 330 °F | |
Record name | 4-Hydroxybiphenyl | |
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Record name | 4-HYDROXYBIPHENYL | |
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Solubility |
SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE, SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER, Soluble in oxygenated solvents., Water solubility = 56.2 mg/l | |
Record name | 4-HYDROXYBIPHENYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 kg/l @ 25 °C | |
Record name | 4-HYDROXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000188 [mmHg] | |
Record name | 4-Hydroxybiphenyl | |
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Mechanism of Action |
The cytotoxic effects of biphenyl (BP) and its hydroxylated derivatives, o-phenylphenol (OPP), m-phenylphenol (MPP) and p-phenylphenol PPP) ... were investigated in freshly isolated rat hepatocytes. OPP, MPP and PPP, at concn of 0.75 mM, resulted in the loss of intracellular ATP, glutathione (GSH) and protein thiols, causing cell death. OPP epoxide and BP were less toxic than the OPP isomers. MPP or PPP compared with OPP caused serious impairments in oxidative phosphorylation in mitochondria isolated from rat liver. ... These results indicate that the addition of a hydroxyl group to the aromatic ring of BP enhances BP induced cytotoxicity and that the mitochondria are a common target of OPP isomers and other BP derivatives. In addition, the para- or meta-hydroxyl groups rather than the ortho-hyroxyl group incr the toxicity. ... | |
Record name | 4-HYDROXYBIPHENYL | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEARLY WHITE CRYSTALS, NEEDLES OR PLATES FROM DILUTE ALCOHOL, White flakes | |
CAS No. |
92-69-3, 1322-20-9 | |
Record name | 4-Hydroxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-69-3 | |
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Record name | 4-Hydroxybiphenyl | |
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Record name | Biphenylol | |
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Record name | 4-Phenylphenol | |
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Record name | [1,1'-Biphenyl]-4-ol | |
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Record name | 4-Phenylphenol | |
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Record name | Biphenyl-4-ol | |
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Record name | [1,1'-biphenyl]ol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.940 | |
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Record name | 4-BIPHENYLOL | |
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Record name | 4-HYDROXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
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Melting Point |
164-165 °C | |
Record name | 4-HYDROXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Phenylphenol?
A1: The molecular formula of this compound is C12H10O, and its molecular weight is 170.21 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic techniques are helpful in characterizing this compound. These include Fourier Transform infrared spectroscopy (FTIR), Fourier Transform Raman spectroscopy, 1H and 13C NMR spectroscopy, and UV-Vis spectroscopy. [] Researchers have also utilized these techniques to analyze its derivatives and polymers. [, , , , , ]
Q3: Does the presence of substituents on the this compound structure impact its properties?
A3: Yes, the introduction of substituents on the this compound structure significantly influences its properties. For example, incorporating electron-donating or -withdrawing groups at the 4-position of diphenyl ether, a precursor to this compound, affects the photochemical rearrangement pathways and product distribution. [] Similarly, the van der Waals volume of the 4-substituent in phenol derivatives impacts their sulfation rate in rats. []
Q4: How is this compound used in solid-matrix luminescence studies?
A4: this compound serves as a model compound in solid-matrix luminescence, a sensitive analytical technique for trace organic analysis. Studies have explored its luminescence properties on various substrates like filter paper, α-cyclodextrin/NaCl mixtures, and β-cyclodextrin/NaCl solid matrices. [, , , , ] These investigations focus on understanding the impact of temperature, humidity, and heavy atoms on its fluorescence and phosphorescence properties.
Q5: Can this compound be polymerized, and what are the properties of its polymers?
A5: Yes, this compound can be enzymatically polymerized using laccase, an enzyme found in white rot fungus. This process yields 2,6-poly(this compound), a polymer with a molecular weight exceeding 80,000 g/mol. [] This polymer exhibits a glass transition temperature of 168.84 °C and begins to decompose at 301 °C. [] Researchers are also exploring the synthesis of copolymers containing this compound to enhance solubility and tailor material properties for applications like microelectronics. []
Q6: How do cyclodextrins interact with this compound?
A6: this compound interacts with cyclodextrins, forming inclusion complexes. Studies have investigated the physicochemical interactions of this compound with β-cyclodextrin/sodium chloride solid matrices as a function of temperature. [] Furthermore, researchers have studied the impact of higher-order equilibria on the migration behavior of this compound in capillary electrophoresis in the presence of hydroxypropyl-β-cyclodextrin (HP-β-CD). []
Q7: Does this compound have any catalytic applications?
A7: While not a catalyst itself, this compound is a product of the degradation of BAlq, a common electron transport material in organic light-emitting devices (OLEDs). This degradation, often caused by moisture, leads to the accumulation of 8-hydroxyquinaldine and this compound. []
Q8: What is known about the toxicity of this compound?
A8: Studies have evaluated the acute toxicity of this compound on the nematode Caenorhabditis elegans. Results show that it exhibits lethal toxicity, reproductive toxicity, and movement inhibition in these organisms. [, ]
Q9: Does this compound pose any environmental risks?
A9: this compound, along with other phenolic compounds, raises concerns regarding its presence in biosolids used for land application. Researchers are developing high-throughput assays to assess the ecotoxicological impacts of such contaminants, including their effects on denitrification processes in soil bacteria. []
Q10: What analytical techniques are employed to quantify this compound?
A10: Various analytical methods are used to detect and quantify this compound, including gas chromatography-mass spectrometry (GC-MS), thin-layer chromatography (TLC), high-pressure liquid chromatography coupled with mass spectrometry (HPLC/MS), and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). [, , , , ] These techniques are crucial for monitoring its presence in environmental samples and understanding its fate in biological systems.
Q11: What are the future research directions for this compound?
A11: Future research on this compound might explore:
- Developing greener and more sustainable synthesis routes for this compound and its derivatives. []
- Further investigating the structure-activity relationship of this compound derivatives to optimize their properties for specific applications. [, , ]
- Elucidating the degradation pathways of this compound in the environment and developing strategies for its remediation. []
- Exploring its potential applications in other fields, such as material science, beyond its current uses. [, ]
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